(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
CAS No.: 130808-14-9
Cat. No.: VC21164294
Molecular Formula: C20H17CuN2S
Molecular Weight: 381 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130808-14-9 |
|---|---|
| Molecular Formula | C20H17CuN2S |
| Molecular Weight | 381 g/mol |
| IUPAC Name | benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline |
| Standard InChI | InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1 |
| Standard InChI Key | JYJJHLVBPPUMLN-UHFFFAOYSA-M |
| SMILES | CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+] |
Introduction
Chemical Identity and Fundamental Properties
Basic Chemical Information
(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a copper(I) coordination complex with the molecular formula C20H17CuN2S and a molecular weight of 381 g/mol. This compound is registered with CAS number 130808-14-9 and is also known by several synonyms including DPTC and Copper, (benzenethiolato)(2,9-dimethyl-1,10-phenanthroline-N1,N10)- . The exact mass of this compound has been determined to be 380.040842, which provides valuable information for analytical identification . The structure features a copper(I) center coordinated to a bidentate 2,9-dimethyl-1,10-phenanthroline ligand and a thiophenolate ligand, creating a distinctive three-dimensional arrangement with specific coordination geometry.
Physical and Chemical Properties
The compound exhibits characteristic properties associated with copper(I) complexes. The topological polar surface area of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is approximately 26.8, indicating relatively limited polarity . With a complexity value of 273, the compound possesses a moderately complex structure compared to other coordination compounds . The properties of this copper complex are summarized in Table 1, providing a comprehensive overview of its fundamental characteristics.
Table 1: Physical and Chemical Properties of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
| Property | Value |
|---|---|
| CAS Number | 130808-14-9 |
| Molecular Formula | C20H17CuN2S |
| Molecular Weight | 381 g/mol |
| Exact Mass | 380.040842 |
| Topological Polar Surface Area | 26.8 |
| Complexity | 273 |
| Hydrogen Bond Acceptor Count | 3 |
| Heavy Atom Count | 24 |
| Covalently-Bonded Unit Count | 3 |
Structural Characteristics and Synthesis
Coordination Chemistry
The structural arrangement of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) features a copper(I) center coordinated to both nitrogen atoms of the 2,9-dimethyl-1,10-phenanthroline ligand and the sulfur atom of the thiophenolate ligand. This coordination pattern creates a trigonal geometry around the copper center, which is typical for copper(I) complexes. The 2,9-dimethyl-1,10-phenanthroline ligand provides rigidity to the structure through its planar aromatic system, while the methyl substituents at positions 2 and 9 influence both the steric environment and electronic properties of the complex.
Synthetic Approaches
Biological and Chemical Applications
Comparative Analysis with Related Complexes
Related copper complexes provide valuable context for understanding the potential applications of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I). For instance, mixed ligand copper(II) complexes incorporating 2,9-dimethyl-1,10-phenanthroline have demonstrated DNA binding and cleavage activities . These complexes have shown IC50 values against MCF-7 breast cancer cell lines that are lower than cisplatin, indicating potentially superior anticancer activity . The ability of these related complexes to induce cell cycle arrest and apoptosis suggests similar mechanisms might be applicable to (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I), though direct studies would be necessary to confirm this hypothesis.
Table 2: Comparison of Related Copper Complexes
| Complex | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | C20H17CuN2S | 381 | Potential anticancer activity |
| Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) | C28H24CuN4 | 480.1 | Different coordination environment |
| Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) | - | - | Long-lived charge-transfer excited state |
Spectroscopic and Analytical Characterization
Structural Identification Techniques
The structural identification of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can be accomplished through various analytical techniques. X-ray crystallography would provide definitive structural information, revealing the exact coordination geometry around the copper center and the spatial arrangement of the ligands. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy can offer insights into the electronic environment of different atoms within the complex, while infrared spectroscopy can identify characteristic vibrational modes associated with the coordination bonds and functional groups.
Electronic Properties
Comparative Studies and Structure-Activity Relationships
Structural Variations and Their Impact
The structure of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) positions it within a broader family of copper(I) complexes with varying ligand environments. Studies on homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes have demonstrated how systematic variations in the aryl substituents can influence both the physical properties and chemical reactivity of these compounds . These structure-activity relationships provide valuable insights for predicting how structural modifications to (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) might affect its properties and potential applications.
Reactivity Patterns
The reactivity of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is expected to reflect its electronic structure and coordination environment. Copper(I) complexes with phenanthroline ligands have been employed as photoredox catalysts in various organic transformations, including atom-transfer radical addition reactions . The specific reactivity patterns of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) would depend on factors such as the electron-donating or withdrawing properties of the ligands, the accessibility of the metal center, and the stability of the complex under reaction conditions.
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